Chlorhydrate de Ponatinib

Vue d'ensemble

Description

Le chlorhydrate de ponatinib est un nouvel inhibiteur de la tyrosine kinase Bcr-Abl, particulièrement efficace contre la mutation T315I pour le traitement de la leucémie myéloïde chronique. Il a été approuvé par la FDA le 14 décembre 2012 . Ce composé est utilisé pour traiter les patients atteints de divers types de leucémie myéloïde chronique et de leucémie lymphoblastique aiguë à chromosome Philadelphie positif .

Applications De Recherche Scientifique

Ponatinib hydrochloride has a wide range of scientific research applications. It is used in chemistry for the study of kinase inhibitors and their interactions with target proteins . In biology, it is used to investigate the mechanisms of drug resistance in chronic myeloid leukemia and Philadelphia chromosome-positive acute lymphoblastic leukemia . In medicine, it is used as a treatment option for patients with these types of leukemia who are resistant or intolerant to prior tyrosine kinase inhibitor therapy . Additionally, ponatinib hydrochloride is used in the pharmaceutical industry for the development of new drugs targeting kinase inhibitors .

Mécanisme D'action

Target of Action

Ponatinib hydrochloride is a multi-target kinase inhibitor . Its primary cellular target is the Bcr-Abl tyrosine kinase protein , which is constitutively active and promotes the progression of Chronic Myeloid Leukemia (CML) . This protein arises from the fused Bcr and Abl gene, commonly known as the Philadelphia chromosome .

Analyse Biochimique

Biochemical Properties

Ponatinib interacts with the Bcr-Abl tyrosine kinase protein, which is constitutively active and promotes the progression of CML . Ponatinib’s unique ability to inhibit the tyrosine kinase activity of both Abl and T315I mutant kinases makes it especially useful in the treatment of resistant CML .

Cellular Effects

Ponatinib has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Its primary cellular target is the Bcr-Abl tyrosine kinase protein, which is constitutively active and promotes the progression of CML .

Molecular Mechanism

Ponatinib exerts its effects at the molecular level through several mechanisms. It binds to the Bcr-Abl tyrosine kinase protein, inhibiting its activity . This inhibition is particularly effective against the T315I mutation, which confers resistance in cells as it prevents other Bcr-Abl inhibitors from binding to the Abl kinase .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ponatinib have been observed to change over time. Studies have shown that Ponatinib is readily absorbed in humans, metabolized through multiple pathways, and mostly eliminated in feces . The most common non-cardiovascular adverse event was thrombocytopenia, occurring in a dose-dependent fashion .

Dosage Effects in Animal Models

The effects of Ponatinib vary with different dosages in animal models. Studies have shown that dasatinib at 140 mg and ponatinib at 45 mg once daily are both sufficient to achieve >50% pLCK inhibition for 13.0 and 13.9 h/day, respectively .

Metabolic Pathways

Ponatinib is involved in several metabolic pathways. At least 64% of a Ponatinib dose undergoes phase I and phase II metabolism . CYP3A4 and to a lesser extent CYP2C8, CYP2D6, and CYP3A5 are involved in the phase I metabolism of Ponatinib in vitro . Ponatinib is also metabolized by esterases and/or amidases .

Transport and Distribution

Ponatinib is transported and distributed within cells and tissues. After oral administration of 45 mg Ponatinib once daily for 28 days in cancer patients, the steady-state volume of distribution is 1223 L . Ponatinib is a weak substrate for P-gp and ABCG2 .

Subcellular Localization

Given its mechanism of action, it is likely that Ponatinib localizes to the cytoplasm where it can interact with its primary target, the Bcr-Abl tyrosine kinase protein .

Méthodes De Préparation

Le chlorhydrate de ponatinib peut être synthétisé en utilisant une approche computationnelle et basée sur la structure pour inhiber de manière optimale la Bcr-Abl native, ainsi que les formes mutées de la protéine, y compris le mutant de gardien T315I . La préparation implique la réaction du N-(4-(hydroxyméthyl)-3-(trifluorométhyl)phényl)-3-(imidazo[1,2-b]pyridazin-3-yléthynyl)-4-méthylbenzamide avec un composé chloré dans une solution de diméthylformamide et d'oxychlorure de phosphore . Les méthodes de production industrielle comprennent la préparation des formes cristallines P1 et P3 du this compound .

Analyse Des Réactions Chimiques

Le chlorhydrate de ponatinib subit divers types de réactions chimiques, notamment l'oxydation, la réduction et la substitution. Les réactifs couramment utilisés dans ces réactions comprennent le diméthylformamide, l'oxychlorure de phosphore et l'acétonitrile . Les principaux produits formés à partir de ces réactions comprennent les dérivés hydroxylés, déméthylés et méthylés du ponatinib .

Applications de la recherche scientifique

Le this compound a un large éventail d'applications de recherche scientifique. Il est utilisé en chimie pour l'étude des inhibiteurs de kinases et de leurs interactions avec les protéines cibles . En biologie, il est utilisé pour étudier les mécanismes de résistance aux médicaments dans la leucémie myéloïde chronique et la leucémie lymphoblastique aiguë à chromosome Philadelphie positif . En médecine, il est utilisé comme option de traitement pour les patients atteints de ces types de leucémie qui sont résistants ou intolérants à un traitement antérieur par un inhibiteur de la tyrosine kinase . En outre, le this compound est utilisé dans l'industrie pharmaceutique pour le développement de nouveaux médicaments ciblant les inhibiteurs de kinases .

Mécanisme d'action

Le this compound est un inhibiteur de kinase multi-cible. Sa principale cible cellulaire est la protéine tyrosine kinase Bcr-Abl, qui est constitutivement active et favorise la progression de la leucémie myéloïde chronique . Le this compound est unique en ce qu'il inhibe l'activité tyrosine kinase des kinases Abl et T315I mutantes, ce qui le rend particulièrement utile dans le traitement de la leucémie myéloïde chronique résistante .

Comparaison Avec Des Composés Similaires

Le chlorhydrate de ponatinib est comparé à d'autres composés similaires tels que l'imatinib, le dasatinib et le nilotinib. Ces composés sont également des inhibiteurs de la tyrosine kinase utilisés dans le traitement de la leucémie myéloïde chronique . Le this compound est unique dans sa capacité à inhiber la mutation T315I, qui confère une résistance aux autres inhibiteurs de Bcr-Abl . Cela fait du this compound une option de traitement précieuse pour les patients atteints de leucémie myéloïde chronique résistante .

Propriétés

IUPAC Name |

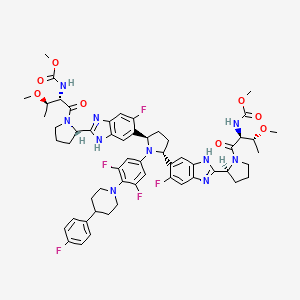

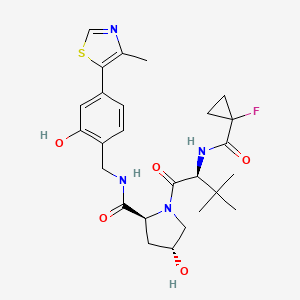

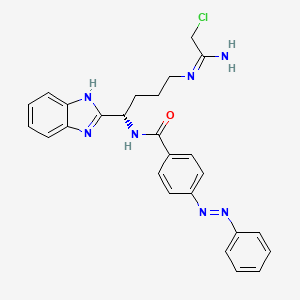

3-(2-imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methyl-N-[4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]benzamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H27F3N6O.ClH/c1-20-5-6-22(16-21(20)8-10-25-18-33-27-4-3-11-34-38(25)27)28(39)35-24-9-7-23(26(17-24)29(30,31)32)19-37-14-12-36(2)13-15-37;/h3-7,9,11,16-18H,12-15,19H2,1-2H3,(H,35,39);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWTNNZPNKQIADY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)CN3CCN(CC3)C)C(F)(F)F)C#CC4=CN=C5N4N=CC=C5.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H28ClF3N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50149655 | |

| Record name | Ponatinib hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50149655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

569.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1114544-31-8 | |

| Record name | Ponatinib hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1114544318 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ponatinib hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50149655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methyl-N-(4-((4-methylpiperazin-1-y1)-methyl)-3-(trifluoromethyl)phenyl)benzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PONATINIB HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96R6PU3D8J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What makes the crystal structure of ponatinib hydrochloride unique?

A1: Ponatinib hydrochloride forms an unusual ionic cocrystal with an asymmetric unit containing both monocations and dications of the ponatinib molecule, three water molecules, and three chloride ions []. This unique structure features a charged imidazopyridazine moiety that forms a hydrogen bond between the ponatinib monocations and dications. Interestingly, one chloride ion does not participate in hydrogen bonding with any organic moiety and instead adopts a “square” arrangement with three water molecules [].

Q2: How can solid-state NMR (SSNMR) spectroscopy be used to study complex API forms like ponatinib hydrochloride?

A2: SSNMR, particularly at high and ultra-high magnetic fields (up to 35.2 T in this study), can provide valuable structural information for complex API crystal forms, even in the absence of diffraction data []. In the case of ponatinib hydrochloride, ¹³C CP/MAS spectra confirmed the presence of two crystallographically distinct ponatinib molecules. Additionally, ¹H and 2D ¹H–¹H DQ–SQ spectra identified and assigned the unusually deshielded imidazopyridazine proton. Furthermore, ¹D ³⁵Cl spectra obtained at multiple fields confirmed the presence of three distinct chloride ions, with density functional theory calculations correlating the SSNMR spectra with H⋯Cl⁻ hydrogen bonding arrangements [].

Q3: How has the cost of ponatinib hydrochloride evolved for the United States Medicare population?

A3: Data from the 2013 and 2015 Medicare Part D claims databases reveal a dramatic increase in the cost of ponatinib hydrochloride, marketed under the brand name Iclusig []. The per-patient cost of Iclusig increased by 2.5 times between 2013 and 2015. This rise in cost contributed to the overall doubling of Medicare spending on oral cancer drugs during this period, highlighting the growing financial burden of these medications [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-7-carbaldehyde](/img/structure/B610099.png)